2-Cyclopropyl-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-12-3-6-16(13(2)11-12)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-4-5-14/h3,6,11,14-15H,4-5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQZUZPLAAGNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a thiadiazole core substituted with a cyclopropyl group and a piperidine moiety linked to a sulfonyl group. The presence of the 2,4-dimethylphenyl substituent enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors, leading to altered cellular responses. Research indicates that compounds in the thiadiazole class can exhibit diverse mechanisms, including:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or nuclear receptors may influence signaling pathways related to inflammation and metabolism.
Anticancer Activity
Research has shown that thiadiazole derivatives possess anticancer properties. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cells through various pathways. The structural features of this compound may enhance its efficacy against specific cancer types.
Case Study : A study involving similar thiadiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications can lead to improved anticancer activity .
Anti-inflammatory Properties
Thiadiazoles have been explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases.
Research Findings : In vivo studies indicated that thiadiazole derivatives could reduce inflammation markers in animal models, suggesting a promising avenue for further exploration .
Hypolipidemic Effects
The compound's potential as a hypolipidemic agent has been investigated. Thiadiazole derivatives have shown promise in activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism.
Study Overview : A study highlighted that certain thiadiazole derivatives activated PPARα and led to significant reductions in lipid levels in hyperlipidemic rat models . This suggests that this compound may similarly influence lipid profiles.
Research Data Summary
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Activity : Thiadiazoles with nitrophenyl groups () show superior activity against E. coli and B. mycoides, suggesting electron-withdrawing substituents enhance efficacy .
- Antibacterial Limitations : Oxadiazoles () exhibit moderate activity, implying thiadiazoles may be more potent against Gram-negative strains .
Q & A
Q. Table 1: Key Reaction Conditions for Thiadiazole Synthesis
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., cyclopropyl CH₂ at δ 1.0–1.5 ppm, sulfonyl group deshielding adjacent protons) .
- IR Spectroscopy : Peaks at 1150–1300 cm⁻¹ (S=O stretch) and 650–750 cm⁻¹ (C-S-C in thiadiazole) confirm functional groups .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., thiadiazole S–N bond ~1.65 Å) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 432.2) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding (e.g., sulfonyl groups for enzyme inhibition) or solubility (e.g., cyclopropyl for lipophilicity):
- Piperidine Substitution : Replace 2,4-dimethylphenylsulfonyl with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) to assess steric/electronic effects on binding .
- Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 2 to modulate π-π stacking .
- In Silico Docking : Use AutoDock Vina to predict interactions with targets like COX-2 or bacterial enzymes .
Q. Table 2: Example SAR Modifications and Outcomes
Advanced: How can researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL) .
- Purity Validation : Ensure >98% purity via HPLC and elemental analysis .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
Case Study : Inconsistent cytotoxicity data for a thiadiazole analog were traced to DMSO solvent residues affecting cell viability assays. Switching to ethanol resolved the issue .
Advanced: What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (2.1), solubility (-4.2), and blood-brain barrier penetration (low) .
- Molecular Dynamics (MD) Simulations : GROMACS models predict stability in aqueous environments (e.g., RMSD < 2.0 Å over 50 ns) .
- Metabolite Prediction : CypReact identifies likely oxidation sites (e.g., sulfonyl group → sulfonic acid) .
Advanced: How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
